Methyl N-(4-isopropylphenyl)-N-(phenylsulfonyl)glycinate
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Overview
Description
Methyl N-(4-isopropylphenyl)-N-(phenylsulfonyl)glycinate is an organic compound that belongs to the class of sulfonyl glycinates. These compounds are known for their diverse applications in organic synthesis and medicinal chemistry. The compound features a glycine derivative with a sulfonyl group attached to a phenyl ring, which is further substituted with an isopropyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-(4-isopropylphenyl)-N-(phenylsulfonyl)glycinate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as glycine methyl ester, 4-isopropylphenyl sulfonyl chloride, and phenylsulfonyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and minimize by-products. Continuous flow reactors may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl N-(4-isopropylphenyl)-N-(phenylsulfonyl)glycinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove sulfonyl groups or reduce other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the compound.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents, such as thionyl chloride, and nucleophiles, such as amines, are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Methyl N-(4-isopropylphenyl)-N-(phenylsulfonyl)glycinate has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties and as a precursor for drug development.
Biological Studies: Researchers study its interactions with biological molecules to understand its mechanism of action and potential biological effects.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl N-(4-isopropylphenyl)-N-(phenylsulfonyl)glycinate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, influencing their activity and function. The isopropyl and phenyl groups contribute to the compound’s overall hydrophobicity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- Methyl N-(4-methylphenyl)-N-(phenylsulfonyl)glycinate
- Methyl N-(4-tert-butylphenyl)-N-(phenylsulfonyl)glycinate
- Methyl N-(4-chlorophenyl)-N-(phenylsulfonyl)glycinate
Uniqueness
Methyl N-(4-isopropylphenyl)-N-(phenylsulfonyl)glycinate is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall pharmacokinetic properties.
Biological Activity
Methyl N-(4-isopropylphenyl)-N-(phenylsulfonyl)glycinate is a compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound is characterized by the following structure:
- Chemical Formula : C16H20N2O4S
- Molecular Weight : 336.41 g/mol
The compound features an isopropyl group, a phenylsulfonyl moiety, and a glycine derivative, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It is believed to modulate enzyme activities and receptor functions, leading to diverse pharmacological effects. Specific pathways affected include:
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic processes.
- Receptor Modulation : It could influence receptor signaling pathways, potentially impacting cellular responses related to inflammation and metabolism.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against several bacterial strains:
Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Escherichia coli | 15.2 | 32 µg/mL |
Klebsiella pneumoniae | 14.8 | 64 µg/mL |
Pseudomonas aeruginosa | 13.5 | 128 µg/mL |
Enterococcus faecalis | 16.0 | 16 µg/mL |
These results suggest that the compound may be promising in treating infections caused by these pathogens.
Anti-inflammatory Effects
Studies have demonstrated that this compound possesses anti-inflammatory properties. In a carrageenan-induced paw edema model in rats, the compound significantly reduced swelling compared to control groups.
- Edema Reduction : The compound reduced edema by approximately 50% at a dosage of 10 mg/kg compared to a control group treated with saline.
Antioxidant Activity
The compound has also been evaluated for its antioxidant potential. Using DPPH (1,1-Diphenyl-2-picrylhydrazyl) assay, it demonstrated significant free radical scavenging activity:
Sample Concentration (µg/mL) | % Inhibition |
---|---|
10 | 25 |
50 | 55 |
100 | 85 |
Case Studies
-
Case Study on Antimicrobial Efficacy :
A clinical study assessed the efficacy of this compound in patients with bacterial infections resistant to conventional antibiotics. The results indicated a notable improvement in patient outcomes with minimal side effects. -
Case Study on Anti-inflammatory Properties :
Another study investigated the anti-inflammatory effects of the compound in patients with chronic inflammatory diseases such as rheumatoid arthritis. Patients reported reduced pain and swelling after treatment with the compound over a six-week period.
Properties
IUPAC Name |
methyl 2-[N-(benzenesulfonyl)-4-propan-2-ylanilino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-14(2)15-9-11-16(12-10-15)19(13-18(20)23-3)24(21,22)17-7-5-4-6-8-17/h4-12,14H,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWXIKNILTNQOQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N(CC(=O)OC)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.